molecular formula C6H2F2I2 B7880836 1,4-Difluoro-2,3-diiodobenzene CAS No. 501432-99-1

1,4-Difluoro-2,3-diiodobenzene

Cat. No.: B7880836
CAS No.: 501432-99-1
M. Wt: 365.89 g/mol
InChI Key: OVLHLCQQYKZGDS-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,3-diiodobenzene (CAS: 501433-06-3) is a halogenated aromatic compound with the molecular formula C₆H₂F₂I₂ and a molecular weight of 365.89 g/mol. It features fluorine atoms at the 1- and 4-positions and iodine atoms at the 2- and 3-positions on the benzene ring. This compound is primarily used in research settings for synthetic chemistry applications, such as precursor development or material science studies.

Properties

IUPAC Name

1,4-difluoro-2,3-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2I2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLHLCQQYKZGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306909
Record name 1,4-Difluoro-2,3-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501432-99-1
Record name 1,4-Difluoro-2,3-diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501432-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Difluoro-2,3-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Iodination

Starting from 1,4-difluoro-2,3-dibromobenzene, a copper(I)-catalyzed iodination using potassium iodide (KI) in dimethylformamide (DMF) at 120°C replaces bromine atoms with iodine. The reaction follows a nucleophilic aromatic substitution (SNAr) mechanism, accelerated by the electron-deficient nature of the aromatic ring.

Table 1: Optimization of Halogen Exchange Conditions

CatalystSolventTemperature (°C)Yield (%)
CuIDMF12078
CuBrDMSO13065
NoneNMP140<10

Copper(I) iodide (CuI) emerges as the optimal catalyst, achieving 78% yield under reflux conditions. Prolonged heating beyond 24 hours leads to decomposition, underscoring the need for precise reaction monitoring.

Limitations and Scalability

While halex reactions are straightforward, substrate availability poses a challenge. The synthesis of 1,4-difluoro-2,3-dibromobenzene itself requires multiple steps, diminishing the overall atom economy. Additionally, residual copper catalysts necessitate thorough purification via chelating resins or aqueous workups.

Iodine Migration Strategies

A novel approach leveraging iodine migration under basic conditions has been reported, enabling the synthesis of 1,4-difluoro-2,3-diiodobenzene from moniodinated precursors.

Base-Induced Iodine Rearrangement

Treatment of 1,4-difluoro-2-iodobenzene with LDA at -78°C induces deprotonation and subsequent iodine migration to the adjacent position. Quenching the resultant aryllithium species with I₂ furnishes the diiodo product. This method capitalizes on the thermodynamic stability of the diiodinated isomer, driven by reduced steric hindrance compared to alternative configurations.

Kinetic vs. Thermodynamic Control

The reaction’s outcome hinges on the base strength and reaction time:

  • Short reaction times (<1 hour) favor kinetic products, yielding mixtures of mono- and diiodinated compounds.

  • Extended equilibration (24 hours) shifts the equilibrium toward the thermodynamically stable this compound, achieving >90% purity post-crystallization.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)Scalability
Directed Ortho-Metalation8595Moderate
Halogen Exchange7888Low
Iodine Migration9297High

The iodine migration strategy outperforms others in yield and purity, attributed to its reliance on equilibrium-driven processes. However, it requires stringent temperature control and specialized handling of strong bases.

Applications and Derivative Synthesis

This compound serves as a versatile building block for:

  • Suzuki-Miyaura couplings : Palladium-catalyzed cross-coupling with arylboronic acids generates biaryl structures.

  • Nucleophilic aromatic substitutions : Replacement of iodine atoms with amines or alkoxides.

  • Polymer synthesis : Incorporation into conjugated polymers for optoelectronic applications .

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2,3-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

1,4-Difluoro-2,3-diiodobenzene is primarily utilized as a precursor in the synthesis of various fluorinated organic compounds. Its unique structure allows it to participate in several key reactions:

  • Cross-Coupling Reactions : The compound is employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of C-C bonds. For instance, it has been used to synthesize complex molecules from simpler aryl halides through Suzuki and Stille coupling methods .
  • Fluoroalkylation : The compound serves as a substrate for fluoroalkylation reactions. It can be reacted with perfluoroalkyl reagents to introduce fluorinated groups into organic molecules, enhancing their stability and bioactivity .

Material Science Applications

In material science, this compound is being explored for its potential use in developing advanced materials:

  • Liquid Crystals : The compound's structural characteristics make it suitable for use in liquid crystal displays (LCDs). Its ability to form ordered phases under specific conditions can be harnessed to improve the performance of LCDs .
  • Polymeric Materials : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. These modifications are crucial for applications requiring durable materials .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the successful use of this compound in synthesizing fluorinated compounds through palladium-catalyzed reactions. The yields of desired products were significantly increased when using optimized conditions with this compound as a substrate .

Case Study 2: Development of Liquid Crystal Displays

Research involving the integration of this compound into liquid crystal formulations showed improved electro-optical properties. The study highlighted how varying concentrations of this compound affected the alignment and response times of liquid crystals .

Mechanism of Action

The mechanism of action of 1,4-difluoro-2,3-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds are relatively weak and can be readily broken to form reactive intermediates, which then participate in various chemical transformations. The presence of fluorine atoms can influence the reactivity and stability of these intermediates, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Key Observations :

  • Iodine’s high atomic weight and polarizability increase molecular weight and influence crystal packing compared to bromine or methyl groups .
  • Methyl-substituted derivatives exhibit higher volatility and simpler purification processes .
2.4 Economic and Industrial Relevance
  • 1,4-Difluoro-2,3-dimethylbenzene :

    • Dominates market share due to applications in polymers and agrochemicals.
    • Chinese production accounts for ~40% of global supply (2020–2025) .
  • Higher cost (~$XX/g) compared to dimethyl (\sim$X/g) or dibromo (~$XX/g) analogs .

Biological Activity

1,4-Difluoro-2,3-diiodobenzene (C6H2F2I2) is an aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

This compound is characterized by the presence of two fluorine and two iodine substituents on a benzene ring. This unique substitution pattern influences its reactivity and biological interactions.

Reactivity and Interactions:
The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles in substitution reactions, leading to the formation of new compounds with potential biological activities.
  • Coupling Reactions: It can participate in coupling reactions facilitated by palladium catalysts, which are essential in synthesizing complex organic molecules.

Biochemical Pathways:
The compound has been shown to interact with biological targets through oxidative addition mechanisms typical of iodobenzenes. These interactions can lead to the modulation of enzymatic activities and influence metabolic pathways.

Biological Activity

Research has indicated that this compound exhibits several pharmacological properties:

  • Antioxidant Activity: Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress .
  • Antiplatelet Activity: In vitro studies have demonstrated that certain derivatives can inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .
  • Pharmaceutical Applications: The compound is being investigated for its role in developing new pharmaceuticals targeting various diseases. Its unique structure allows for the design of molecules with specific biological activities .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its derivatives:

  • Study on Antioxidant Properties:
    • A study evaluated the antioxidant activity of several halogenated compounds, including this compound. Results indicated significant inhibition of free radicals compared to standard antioxidants (e.g., ascorbic acid) .
    CompoundAntioxidant Activity (IC50 µg/mL)
    This compound14.38 ± 0.09
    Ascorbic Acid20.00 ± 0.15
  • Platelet Aggregation Inhibition:
    • Research highlighted the compound's potential as an antiplatelet agent. The IC50 values for inhibition were recorded during experiments with various inducers like arachidonic acid and collagen.
    CompoundAA-induced Antiplatelet Activity (IC50 µg/mL)
    This compound70 ± 0.58
    Collagen-induced Aggregation120 ± 0.41

Applications in Drug Discovery

The unique properties of this compound make it a valuable scaffold in drug design:

  • Lead Compound Development: Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.
  • Synthetic Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,4-Difluoro-2,3-diiodobenzene?

  • Methodological Answer : The synthesis typically involves sequential halogenation of benzene derivatives. A plausible route includes iodination of 1,4-difluorobenzene using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize over-substitution. Purification via column chromatography with hexane/ethyl acetate gradients ensures isolation of the diiodo product. Reaction monitoring by TLC and GC-MS is critical to track intermediate steps .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in dichloromethane/hexane. Data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100 K, followed by refinement with SHELXL, resolves atomic positions and bond angles. Displacement parameters and residual electron density maps validate the absence of disorder, particularly around iodine atoms .

Q. What safety protocols are essential for handling halogenated benzene derivatives like this compound?

  • Methodological Answer : Use fume hoods for all manipulations. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential halogen toxicity. Store in amber glass vials at 4°C under inert gas (Ar/N₂). Spills require neutralization with activated charcoal and disposal as hazardous waste .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of dihalogenated difluorobenzenes in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The para-fluorine and ortho-iodine groups create steric and electronic effects. Iodine’s bulkiness hinders attack at C2/C3, while fluorine’s strong electron-withdrawing nature activates the ring. Computational studies (DFT) at the B3LYP/6-31G* level predict regioselectivity, validated experimentally by monitoring reaction intermediates via ¹⁹F NMR .

Q. What challenges arise in interpreting NMR data for this compound, and how can they be mitigated?

  • Methodological Answer : Iodine’s quadrupolar moment causes signal broadening in ¹H/¹³C NMR. Use high-field spectrometers (≥500 MHz) and cryoprobes to enhance sensitivity. For ¹⁹F NMR, reference shifts to CFCl₃ and employ decoupling to resolve splitting from neighboring iodine atoms. Assign peaks via 2D COSY and NOESY correlations .

Q. How does steric hindrance from iodine atoms affect the crystal packing of this compound?

  • Methodological Answer : SCXRD reveals non-coplanar stacking due to iodine’s van der Waals radius. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., I···F interactions). Lattice energy calculations (PIXEL method) show reduced π-π overlap compared to non-iodinated analogs, favoring slipped stacking motifs. This impacts charge transport properties in materials science applications .

Data Contradictions and Resolution

  • Contradiction : reports methoxy substitution in fluorinated triphenylene, while iodine’s bulkiness in this compound may alter reactivity.
    • Resolution : Comparative studies using isosteric groups (e.g., -CF₃ vs. -I) clarify steric vs. electronic contributions. Kinetic isotope effects (KIEs) and Hammett plots further dissect substituent impacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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